Carboxylic Acid pKa Shift: 3,4‑Dichloro vs. 2,6‑Dichloro Isomer
The predicted acid dissociation constant (pKa) for 1-(3,4‑dichlorophenyl)cyclobutanecarboxylic acid is 4.09 ± 0.20, whereas the 2,6‑dichloro isomer (CAS 1039951‑74‑0) exhibits a lower pKa of 3.89 ± 0.20, both computed using the same algorithm on ChemicalBook . This 0.20 log‑unit difference corresponds to a ~1.6‑fold higher acidity for the 2,6‑isomer, meaning the 3,4‑isomer will remain protonated over a slightly broader pH window, which can influence extraction efficiency, chromatographic retention, and the rate of acid‑chloride or active‑ester formation.
| Evidence Dimension | Predicted pKa (acid dissociation constant) |
|---|---|
| Target Compound Data | 4.09 ± 0.20 |
| Comparator Or Baseline | 1-(2,6-Dichlorophenyl)cyclobutanecarboxylic acid (CAS 1039951‑74‑0): pKa 3.89 ± 0.20 |
| Quantified Difference | ΔpKa = +0.20 (target is less acidic by a factor of ~1.6) |
| Conditions | Predicted values from ChemicalBook using a consistent computational model (Advanced Chemistry Development, ACD/Labs). |
Why This Matters
A procurement scientist selecting a cyclobutane‑carboxylic acid building block for pH‑sensitive synthetic steps should prefer the 3,4‑dichloro isomer when a less acidic, more controllable carboxylate is required.
